2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for such compounds may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include amino, quinone, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other benzo[de]isoquinoline derivatives with different substituents. These compounds share similar core structures but differ in their specific functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- 2-[(4-bromophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H9ClN4O6 |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN4O6/c19-9-1-3-10(4-2-9)20-21-17(24)11-5-7-13(22(26)27)16-14(23(28)29)8-6-12(15(11)16)18(21)25/h1-8,20H |
InChI Key |
KJXPKJSDUGZVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)Cl |
Origin of Product |
United States |
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